molecular formula C7H5BrN2 B8552000 Bromo(2-pyridyl)acetonitrile

Bromo(2-pyridyl)acetonitrile

Cat. No. B8552000
M. Wt: 197.03 g/mol
InChI Key: JUZDAOKJRCDEDI-UHFFFAOYSA-N
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Patent
US05677302

Procedure details

To a solution of (2-pyridyl)acetonitrile (12.0 g, 0.10 mole) in 150 ml of carbon tetrachloride, was added 18.1 g of N-bromosuccinimide (0.10 mole) at room temperature. The mixture was refluxed for 1.5 h. The resulting precipitate was removed by filtration and the solvent was removed under reduced pressure to give the crude product, which was recrystallized from hexane to yield 18.6 g (94%) of the title compound as red crystals: mp 62°-64° C.; 1H NMR (DMSO-d6) δ8.67 (d, 1H), 7.97 (t, 1H), 7.70 (d, 1H), 7.51 (td, 1H), 5.60(s,1H) ppm; IR (KBr) ν3064, 2972, 1712, 1587, 1470, 1439, 1051, 993 cm-1 ; MS m/z 196, 198 (M+), 117 (M- -Br); HRMS calcd for C7H5BrN2 195.9630, found 195.9645.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][C:8]#[N:9].[Br:10]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:10][CH:7]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1)[C:8]#[N:9]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
N1=C(C=CC=C1)CC#N
Name
Quantity
18.1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
BrC(C#N)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18.6 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.